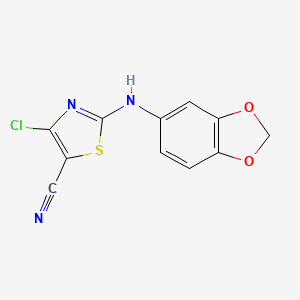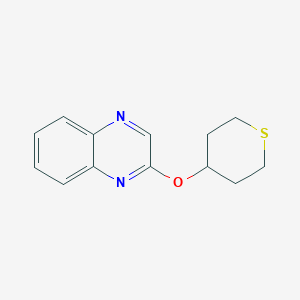
2-(Thian-4-yloxy)quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Quinoxaline derivatives, such as 2-(Thian-4-yloxy)quinoxaline, are synthesized using a variety of methods. Traditional synthesis involves the condensation of 1,2-diaminobenzene with a dicarbonyl compound under acidic or basic conditions . More recently, environmentally friendly methods have been developed, including microwave-assisted synthesis, which reduces reaction time and increases yields .Molecular Structure Analysis
Quinoxaline derivatives have a bicyclic structure, consisting of a benzene ring fused with a pyrazine ring . The specific structure of 2-(Thian-4-yloxy)quinoxaline includes an additional thian-4-yloxy group.Chemical Reactions Analysis
Quinoxaline and its derivatives exhibit properties typical of aromatic compounds. They are stable and undergo reactions typical of aromatic heterocycles . These properties make them valuable building blocks in the synthesis of complex organic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of quinoxaline derivatives can vary. Generally, quinoxaline is a colorless to pale-yellow solid at room temperature. It has a high melting point and is sparingly soluble in water but readily soluble in many organic solvents .科学的研究の応用
Organic Electronics and Optoelectronics
Quinoxalines, including 2-(Thian-4-yloxy)quinoxaline, have found applications in organic electronics and optoelectronics. Researchers have utilized quinoxaline scaffolds to design and develop materials for organic light-emitting diodes (OLEDs), solar cells, and field-effect transistors. The electron-rich thian-4-yloxy substituent in this compound contributes to its favorable electronic properties, making it suitable for these applications .
Fluorescent Materials
2-(Thian-4-yloxy)quinoxaline exhibits fluorescence properties, which make it valuable for fluorescent materials. These materials find use in sensors, imaging, and labeling applications. Researchers have explored its potential as a fluorophore due to its emission characteristics and stability .
Biological Activities and Drug Development
Quinoxalines have demonstrated biological activities, including antimicrobial, antiviral, and anticancer effects. The thian-4-yloxy modification may enhance or alter these activities. Researchers continue to investigate the potential of 2-(Thian-4-yloxy)quinoxaline derivatives as drug candidates or bioactive molecules .
Dye Synthesis
The compound’s structure allows for functionalization, making it suitable for dye synthesis. Researchers have explored its use as a dye precursor or as part of dye molecules. These dyes find applications in textiles, imaging, and analytical chemistry .
Polymeric Materials
Quinoxaline-based polymers exhibit interesting properties, including thermal stability and electrical conductivity. Incorporating 2-(Thian-4-yloxy)quinoxaline units into polymer backbones can lead to materials with tailored properties for applications such as coatings, membranes, and electronic devices .
Photovoltaic Devices
Given its electron-rich nature, 2-(Thian-4-yloxy)quinoxaline derivatives have been investigated for use in organic photovoltaic devices (solar cells). These materials contribute to efficient charge transport and light absorption, potentially enhancing device performance .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
2-(thian-4-yloxy)quinoxaline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS/c1-2-4-12-11(3-1)14-9-13(15-12)16-10-5-7-17-8-6-10/h1-4,9-10H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJDZMSJCPRZASU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1OC2=NC3=CC=CC=C3N=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Thian-4-yloxy)quinoxaline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

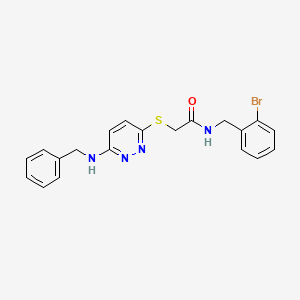


![3-methyl-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2716511.png)
![2,5-dichloro-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-3-carboxamide hydrochloride](/img/structure/B2716512.png)

![(Z)-1-(9-methyl-3-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxamide](/img/structure/B2716516.png)
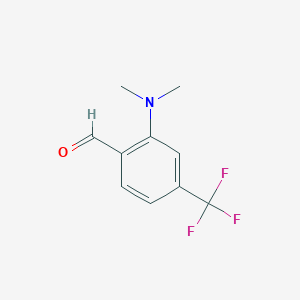
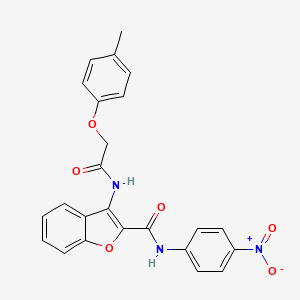
![4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2716521.png)
![2-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]aniline](/img/structure/B2716522.png)
![N-(3,4-dimethylphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2716523.png)
